molecular formula C15H15F3N2O2S B11138620 N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11138620
M. Wt: 344.4 g/mol
InChI Key: JJAZOFOEUYKJKG-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it a valuable moiety in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isothiocyanate with an appropriate amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of trifluoromethoxy-containing compounds on biological systems, including their interactions with proteins and other biomolecules.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide stands out due to its thiazole ring, which imparts unique electronic and steric properties. This makes it distinct from other trifluoromethoxy-containing compounds and enhances its potential for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-propan-2-yl-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C15H15F3N2O2S/c1-9(2)19-13(21)7-11-8-23-14(20-11)10-3-5-12(6-4-10)22-15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,21)

InChI Key

JJAZOFOEUYKJKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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